molecular formula C7H15NOS B1367368 2-(1,4-Thiazepan-4-yl)ethan-1-ol

2-(1,4-Thiazepan-4-yl)ethan-1-ol

Cat. No.: B1367368
M. Wt: 161.27 g/mol
InChI Key: PZVMHPXZPDTQCT-UHFFFAOYSA-N
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Description

2-(1,4-Thiazepan-4-yl)ethan-1-ol is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring (containing one sulfur and one nitrogen atom) linked to an ethanol moiety. Instead, structurally related compounds from the evidence will be analyzed to infer comparative insights.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(1,4-thiazepan-4-yl)ethanol

InChI

InChI=1S/C7H15NOS/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2

InChI Key

PZVMHPXZPDTQCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

YTK-A76

  • Core structure: Ethanolamine backbone with a benzyloxy-substituted aromatic amine and a polyether chain.
  • Functional groups : Aromatic benzyl ethers, secondary amine, and hydroxyl group.
  • Molecular complexity : High due to multiple benzyl protections and extended alkyl chains .

Compound 3

  • Core structure : Azepane (seven-membered nitrogen-containing ring) linked to a thioacetate and hydroxypropyl group.
  • Functional groups : Thioester, tertiary amine (azepane), and hydroxyl group.
  • Molecular complexity : Moderate, with a focus on sulfur-based reactivity .

Hypothetical this compound

  • Core structure: Ethanol group attached to a 1,4-thiazepane ring (S and N atoms in a seven-membered ring).

Insights :

  • YTK-A76’s moderate yield reflects challenges in multi-step syntheses with protective groups.
  • Compound 3’s thioester linkage suggests reactivity distinct from hydroxyl or amine termini in YTK-A74.
  • The hypothetical this compound would likely require specialized methods for thiazepane ring formation, such as cyclization of thiol- or sulfide-containing precursors.

YTK-A76

  • Solubility : Polar ether and hydroxyl groups enhance water solubility, but aromatic moieties may limit it .

Compound 3

  • Applications : The thioester group could enable conjugation or redox-sensitive drug delivery. Azepane’s tertiary amine may improve membrane permeability .

Hypothetical this compound

  • Advantages : The thiazepane ring’s sulfur atom might confer metal-chelating properties, useful in catalysis or metalloenzyme inhibition.
  • Challenges : Synthesis of the thiazepane ring could require stringent control to avoid ring strain or side reactions.

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